molecular formula C11H11BrF3NO B1402048 4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine CAS No. 1779127-84-2

4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine

Cat. No.: B1402048
CAS No.: 1779127-84-2
M. Wt: 310.11 g/mol
InChI Key: HHAYALWPZVXQTI-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine is a morpholine derivative characterized by a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the -CF₃ group and the reactivity of the bromine substituent, which facilitates further functionalization via cross-coupling reactions . It is synthesized via amination or coupling reactions involving morpholine and appropriately substituted aryl bromides, as exemplified in nickel-catalyzed protocols . Its molecular weight is 310.114 g/mol, with a purity of 97% in commercially available forms .

Properties

IUPAC Name

4-[3-bromo-2-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c12-8-2-1-3-9(10(8)11(13,14)15)16-4-6-17-7-5-16/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAYALWPZVXQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis typically involves the nucleophilic substitution of a suitably substituted aryl halide or aryl leaving group precursor with morpholine. The key challenge is the selective introduction of the 3-bromo and 2-trifluoromethyl substituents on the phenyl ring prior to morpholine coupling.

Stepwise Synthesis Strategy

Step Reaction Type Reagents & Conditions Notes
1 Aromatic substitution Bromination of 2-(trifluoromethyl)phenyl precursor using brominating agents (e.g., NBS, Br2) Controlled temperature to avoid polybromination; regioselective bromination at 3-position
2 Formation of aryl halide or leaving group Preparation of 3-bromo-2-(trifluoromethyl)phenyl intermediate suitable for nucleophilic substitution Purification by recrystallization or chromatography
3 Nucleophilic aromatic substitution (SNAr) Reaction of 3-bromo-2-(trifluoromethyl)phenyl intermediate with morpholine under basic or neutral conditions Use of polar aprotic solvents (e.g., DMF, acetonitrile); bases such as potassium carbonate or triethylamine may be used
4 Purification Filtration, extraction, recrystallization, or distillation Removal of unreacted morpholine and by-products

Detailed Literature-Based Procedures

Morpholine Coupling via Nucleophilic Substitution
  • Reagents: 3-bromo-2-(trifluoromethyl)phenyl chloride or bromide as electrophile; morpholine as nucleophile.
  • Solvent: Dimethylformamide (DMF) or acetonitrile.
  • Base: Potassium carbonate or triethylamine to scavenge HBr/HCl formed.
  • Conditions: Room temperature to 80 °C, reaction times ranging from several hours to overnight.
  • Workup: Dilution with water or organic solvents (e.g., methyl tert-butyl ether), filtration to remove salts, solvent removal under vacuum.
  • Yield: Typically moderate to good yields (~70-90%) depending on purity of starting materials and reaction optimization.

This method is supported by patent literature describing morpholine derivatives synthesis under mild conditions with high selectivity.

Alternative Synthetic Routes
  • Mannich-Type Reactions: In some cases, morpholinomethyl derivatives are prepared by Mannich reactions involving formaldehyde, morpholine, and substituted aromatic amines, though this is more common for related compounds with additional functional groups.
  • Diazotization and Substitution: For introducing substituents like bromine or trifluoromethyl groups, diazotization of amino precursors followed by Sandmeyer-type reactions can be employed.

Example Synthetic Procedure

A representative synthesis from literature for related morpholine-aryl compounds is as follows:

Step Procedure
Starting Material 3-bromo-2-(trifluoromethyl)phenyl halide (chloride or bromide)
Reaction Add morpholine (1.5 equivalents) and potassium carbonate (2 equivalents) in DMF
Temperature Stir at 60 °C for 12 hours
Monitoring TLC monitoring using hexane/ethyl acetate (7:3)
Workup Dilute with water, extract with methyl tert-butyl ether, dry over MgSO4, concentrate
Purification Recrystallization from ethanol or column chromatography
Yield 75-85%

Research Findings and Analytical Data

  • Spectral Characterization:
    • ^1H NMR shows characteristic morpholine signals (multiplets around 3.5-4.0 ppm).
    • ^19F NMR confirms trifluoromethyl group presence.
    • Mass spectrometry confirms molecular ion peak at m/z ~310.
  • Physical Properties:
    • Melting point typically reported around 150-160 °C depending on purity.
  • Purity Assessment:
    • TLC and HPLC used to monitor reaction progress and purity.
    • Elemental analysis confirms expected composition.

Summary Table of Key Preparation Parameters

Parameter Typical Range / Value Comments
Electrophile 3-bromo-2-(trifluoromethyl)phenyl halide Bromide or chloride form preferred
Nucleophile Morpholine 1.2 to 2 equivalents
Base Potassium carbonate, triethylamine Neutralizes HX byproduct
Solvent DMF, acetonitrile Polar aprotic solvents favor SNAr
Temperature 25-80 °C Mild heating accelerates reaction
Reaction time 6-24 hours Monitored by TLC
Yield 70-90% Dependent on reaction optimization
Purification method Recrystallization, chromatography Ensures high purity

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmorpholine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Key analogs differ in substituent positions and types, influencing their physicochemical and biological properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties References
4-(3-Bromo-4-fluorophenyl)morpholine Br (3), F (4) 278.09 Intermediate for Suzuki couplings
4-[4-(Trifluoromethyl)phenyl]morpholine -CF₃ (4) 231.22 Catalysis, herbicidal activity
(3R)-3-(4-Bromo-2,3-difluorophenyl)morpholine Br (4), F (2,3) 278.09 Chiral building blocks
4-(3-Bromo-5-(trifluoromethyl)phenylsulfonyl)morpholine Br (3), -SO₂- (linker) 393.19 Safety data available (toxicological)
  • Electron-Withdrawing Groups : The -CF₃ group enhances metabolic stability and binding affinity in drug candidates . For example, replacing -CF₃ with -Cl or -OCH₃ in herbicidal compounds reduces activity against barnyard grass .
  • Halogen Positioning : Bromine at the 3-position (vs. 4-position) increases steric hindrance, affecting cross-coupling efficiency .

Physicochemical Properties

  • Melting Points: Sulfonylmorpholine derivatives (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine) have higher melting points (109–110°C) compared to non-sulfonylated analogs .
  • Synthetic Accessibility : Bromine at the 2-position (vs. 3-position) complicates synthesis due to steric effects, as seen in 4-[2-bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (HR403492, CAS 2271442-93-2) .

Key Research Findings

  • Catalytic Applications : Nickel-catalyzed amination efficiently synthesizes 4-(4-(trifluoromethyl)phenyl)morpholine, achieving >95% purity .
  • SAR Insights : For EP2 receptor modulators, the morpholine ring is irreplaceable; substituting it with piperazine abolishes activity .
  • Herbicidal Limitations : While 4-(trifluoromethyl)phenyl-substituted morpholines inhibit rape growth, their activity against barnyard grass is negligible, highlighting target specificity .

Biological Activity

4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing available data from various studies and sources.

Chemical Structure and Properties

The compound has the following chemical formula: C11_{11}H11_{11}BrF3_3NO. Its structure features a morpholine ring substituted with a brominated trifluoromethyl phenyl group, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily as an antimicrobial agent and a potential therapeutic for various diseases.

Antimicrobial Activity

Studies have demonstrated that compounds containing trifluoromethyl groups can significantly enhance antimicrobial potency. For instance, the inclusion of trifluoromethyl in the para-position of aromatic rings has been shown to improve the efficacy of inhibitors against specific targets such as the serotonin transporter (5-HT) and reverse transcriptase enzymes .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameMIC (μg/mL)Target Pathogen
This compoundTBDMRSA
4-Fluoro-3-trifluoromethyl-pyrazine6.25E. coli
4-(trifluoromethoxy)benzyl alcoholTBDS. aureus

Case Studies

  • In Vivo Studies : In vivo studies have indicated that derivatives of morpholine, including those with trifluoromethyl substitutions, exhibit anti-inflammatory properties. These findings suggest that the compound may modulate immune responses, potentially offering therapeutic benefits in inflammatory conditions .
  • Docking Studies : Computational docking studies have provided insights into the binding affinity of this compound to various biological targets. These studies suggest that the trifluoromethyl group enhances binding interactions with target proteins by stabilizing critical hydrogen bonds .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and replication.
  • Disruption of Cell Membranes : Certain derivatives have shown the ability to disrupt bacterial cell membranes, leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nickel-catalyzed cross-coupling reactions. For example, morpholine reacts with 4-bromo-2-(trifluoromethyl)benzene derivatives under catalytic conditions (e.g., NiCl₂·glyme, ligand systems) to form the target molecule. Optimized conditions (e.g., 80°C, 24 hours in DMF) yield >85% purity . Alternative routes include nucleophilic aromatic substitution (SNAr), where the bromine atom acts as a leaving group. Solvent polarity (e.g., DMSO vs. THF) and base strength (e.g., K₂CO₃ vs. Cs₂CO₃) critically affect reaction efficiency .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve the morpholine ring protons (δ 3.5–4.0 ppm) and aryl protons (δ 7.2–8.1 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR at ~δ -60 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 310.114 (calculated for C₁₁H₁₁BrF₃NO) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>97%) and detect impurities like unreacted boronic esters .

Q. How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing (σₚ = 0.54), polarizing the aryl ring and activating the bromine atom for substitution reactions. Computational studies (DFT) show enhanced electrophilicity at the ortho-bromo position, facilitating Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination . Kinetic experiments comparing -CF₃ with -CH₃ analogs demonstrate faster reaction rates (k = 2.3 × 10⁻³ s⁻¹ vs. 1.1 × 10⁻³ s⁻¹) in Pd-mediated couplings .

Advanced Research Questions

Q. What strategies mitigate contradictory bioactivity data in target engagement assays?

  • Methodological Answer : Contradictions often arise from off-target effects or assay interference. Use orthogonal assays:

  • SPR (Surface Plasmon Resonance) : Direct binding studies quantify affinity (KD) to kinases or GPCRs.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring protein stabilization .
  • Counter-screens : Test against related isoforms (e.g., kinase panels) to rule out promiscuity. Adjust buffer conditions (e.g., DMSO ≤0.1%) to minimize aggregation artifacts .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C-Br bond in the parent compound has a higher electrophilic Fukui value (f⁻ = 0.12) than the morpholine nitrogen .
  • Molecular Dynamics (MD) : Simulate transition states in cross-coupling reactions to predict whether Suzuki (C-C bond) or Ullmann (C-N bond) pathways dominate .

Q. What are the challenges in optimizing this compound for PET (Positron Emission Tomography) tracer development?

  • Methodological Answer :

  • Radiolabeling : Introduce ¹⁸F or ¹¹C isotopes via late-stage fluorination. Challenges include preserving stability during harsh conditions (e.g., 150°C, 30 min) .
  • Pharmacokinetics : Balance lipophilicity (LogP ≈ 2.5) and blood-brain barrier penetration. Modify the morpholine ring with polar substituents (e.g., -OH) to reduce clearance .

Q. How do solvent effects and catalyst choice impact scalability in transition-metal-catalyzed reactions?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (DMF, NMP) enhance nickel catalyst turnover but complicate purification. Switch to ethanol/water mixtures for greener protocols .
  • Ligand Design : Bidentate ligands (e.g., 1,10-phenanthroline) improve catalyst stability. For example, ligand L1 increases yield from 72% to 91% in gram-scale reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine

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